molecular formula C8H11NOS B7504213 5-ethyl-N-methylthiophene-2-carboxamide

5-ethyl-N-methylthiophene-2-carboxamide

Cat. No.: B7504213
M. Wt: 169.25 g/mol
InChI Key: HYGGUHJZYRZISP-UHFFFAOYSA-N
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Description

5-ethyl-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thiophene, which is a heterocyclic compound that contains a five-membered ring consisting of four carbon atoms and one sulfur atom. The addition of the carboxamide and ethyl groups to thiophene enhances its chemical properties and makes it more suitable for various applications.

Scientific Research Applications

5-ethyl-N-methylthiophene-2-carboxamide has potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs. The compound has been shown to exhibit significant activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 5-ethyl-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed to work by interfering with the DNA replication process in cancer cells, leading to cell death. The compound also inhibits the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity in normal cells, indicating that it is a promising candidate for further development as a drug. The compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-ethyl-N-methylthiophene-2-carboxamide is its high yield and purity. This makes it easier to work with in lab experiments. However, one limitation is that the compound is relatively new, and there is still much to be learned about its properties and potential applications.

Future Directions

There are several potential future directions for research on 5-ethyl-N-methylthiophene-2-carboxamide. One area of interest is in the development of new drugs for cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its chemical properties for use as a drug. Another potential direction is in the development of new antibiotics. The compound has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics to combat antibiotic-resistant bacteria. Additionally, the compound's anti-inflammatory properties could be explored further for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-ethyl-N-methylthiophene-2-carboxamide involves the reaction of ethyl isocyanate with 5-ethyl-2-thiophenecarboxylic acid in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of methylamine. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Properties

IUPAC Name

5-ethyl-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-3-6-4-5-7(11-6)8(10)9-2/h4-5H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGUHJZYRZISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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